molecular formula C23H16N4O6 B11021607 N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide

N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide

Cat. No.: B11021607
M. Wt: 444.4 g/mol
InChI Key: ASDVDVWMEOAXIF-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as cyano, nitro, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the cyano and nitro groups through nitration and cyanation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form different oxidation states.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The benzamide structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the benzamide structure.

Scientific Research Applications

N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The cyano and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide stands out due to its combination of cyano, nitro, and benzamide groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H16N4O6

Molecular Weight

444.4 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-methyl-N-(2-methyl-3-nitrobenzoyl)-3-nitrobenzamide

InChI

InChI=1S/C23H16N4O6/c1-14-17(8-5-11-19(14)26(30)31)22(28)25(21-10-4-3-7-16(21)13-24)23(29)18-9-6-12-20(15(18)2)27(32)33/h3-12H,1-2H3

InChI Key

ASDVDVWMEOAXIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C2=CC=CC=C2C#N)C(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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